(S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one
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Overview
Description
(S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one is a chiral compound with potential applications in various fields of scientific research. This compound features a bromine atom attached to a piperidine ring, which is further connected to an amino-propanone moiety. The stereochemistry of the compound is specified by the (S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one typically involves multiple steps, starting from commercially available precursors One common approach is to begin with the synthesis of the piperidine ring, followed by bromination to introduce the bromine atom at the desired position
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-propan-1-one
- (S)-2-Amino-1-((S)-3-fluoro-piperidin-1-yl)-propan-1-one
- (S)-2-Amino-1-((S)-3-iodo-piperidin-1-yl)-propan-1-one
Uniqueness
The presence of the bromine atom in (S)-2-Amino-1-((S)-3-bromo-piperidin-1-yl)-propan-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
Molecular Formula |
C8H15BrN2O |
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Molecular Weight |
235.12 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-bromopiperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7-/m0/s1 |
InChI Key |
JRWWZZRWDJKTBR-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)Br)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)Br)N |
Origin of Product |
United States |
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